molecular formula C24H27N3O2S2 B4621628 2-[(3-cyclohexyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-phenylacetamide

2-[(3-cyclohexyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-phenylacetamide

Cat. No. B4621628
M. Wt: 453.6 g/mol
InChI Key: BZNPXEKXRZTUCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of chemicals with a core structure that suggests potential biological activity and chemical reactivity. Such compounds are often synthesized for their promising roles in various fields of chemistry and pharmacology, excluding specific applications in drug usage or dosages, as well as their side effects.

Synthesis Analysis

The synthesis of related compounds involves complex reactions that yield fused thiazolo[3,2-a]pyrimidinones, indicating the versatility of the core structure for modifications and the potential for generating diverse derivatives (Janardhan et al., 2014). These synthetic pathways often involve the use of N-aryl-2-chloroacetamides as electrophilic building blocks, leading to the formation of the desired products through cyclization reactions.

Molecular Structure Analysis

The structural confirmation of such compounds typically relies on analytical and spectral studies, including single-crystal X-ray diffraction. These methods have confirmed the structures of various reaction products, revealing the detailed molecular geometry and confirming the successful synthesis of the desired compounds (Janardhan et al., 2014).

Scientific Research Applications

Synthesis and Biological Activity

The synthesis and antimicrobial activity of novel thienopyrimidine linked rhodanine derivatives have been a significant area of research. These compounds, including variations of the core chemical structure of interest, have shown notable antibacterial and antifungal potency against various pathogens. The method involves condensation reactions leading to new thienopyrimidine tagged rhodanine derivatives, demonstrating significant antimicrobial properties against E. coli, B. subtilis, and other bacteria and fungi, highlighting their potential in developing new antimicrobial agents (Kerru et al., 2019).

Chemical Synthesis Innovations

Research on synthesizing fused thiazolo[3,2-a]pyrimidinones using N-aryl-2-chloroacetamides as electrophilic building blocks offers insights into novel synthetic routes. These routes facilitate the formation of ring-annulated products, enhancing our understanding of chemical synthesis techniques and expanding the repertoire of heterocyclic compounds with potential biological activities (Janardhan et al., 2014).

Antitumor and Apoptosis-Inducing Agents

Compounds based on the structure of interest have been investigated for their potential as antitumor agents. For instance, new apoptosis-inducing agents for breast cancer have been synthesized, demonstrating significant cytotoxicity against cancer cell lines and inducing apoptosis in MCF-7 cells. This research underscores the compound's potential in cancer therapy, offering a basis for further exploration into its therapeutic applications (Gad et al., 2020).

Investigation into Thienopyrimidine Derivatives

The exploration of thienopyrimidine derivatives as antimicrobial and anti-inflammatory agents has revealed their broad-spectrum bioactivity. The synthesis of new derivatives and their subsequent evaluation against microbial strains and inflammation models have shown promising results, highlighting these compounds' potential in developing new treatments for infections and inflammatory conditions (Tolba et al., 2018).

properties

IUPAC Name

2-[(3-cyclohexyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O2S2/c28-20(25-16-9-3-1-4-10-16)15-30-24-26-22-21(18-13-7-8-14-19(18)31-22)23(29)27(24)17-11-5-2-6-12-17/h1,3-4,9-10,17H,2,5-8,11-15H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZNPXEKXRZTUCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=O)C3=C(N=C2SCC(=O)NC4=CC=CC=C4)SC5=C3CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(3-cyclohexyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-phenylacetamide
Reactant of Route 2
Reactant of Route 2
2-[(3-cyclohexyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-phenylacetamide
Reactant of Route 3
Reactant of Route 3
2-[(3-cyclohexyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-phenylacetamide
Reactant of Route 4
Reactant of Route 4
2-[(3-cyclohexyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-phenylacetamide
Reactant of Route 5
Reactant of Route 5
2-[(3-cyclohexyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-phenylacetamide
Reactant of Route 6
Reactant of Route 6
2-[(3-cyclohexyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-phenylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.